1-苯基哌啶

概述

描述

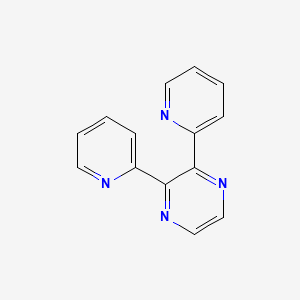

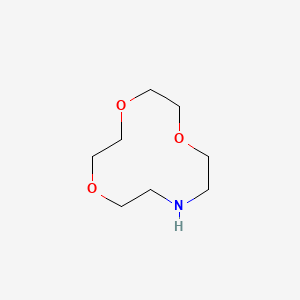

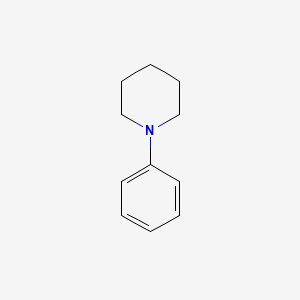

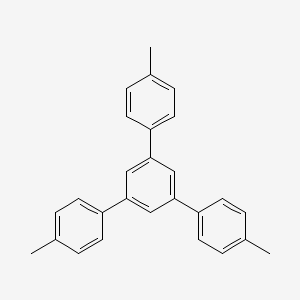

1-Phenylpiperidine is a chemical compound with a phenyl moiety directly attached to piperidine . It has a molecular formula of C11H15N . Phenylpiperidines, a class of compounds to which 1-Phenylpiperidine belongs, are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

Piperidines, including 1-Phenylpiperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Chemical Reactions Analysis

The chemical reactions involving 1-Phenylpiperidine are part of the broader field of piperidine synthesis. This includes a variety of reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

1-Phenylpiperidine has a molecular weight of 161.24 . Its refractive index is 1.562 (lit.) . The boiling point is 257-258 °C (lit.) and the melting point is 3-4 °C (lit.) . The density is 1.001 g/mL at 25 °C (lit.) .科学研究应用

眼科学:青光眼治疗

1-苯基哌啶已被确定为一种具有降低眼内压潜力的药效团,对治疗青光眼有用。它作为一种血清素受体配体,被认为是一种血清素拮抗剂,并且在眼部组织(如角膜、房水和晶状体)中表现出显著的渗透性(Schoenwald, Gadiraju, & Barfknecht, 1997)。

神经药理学:治疗脑部疾病

OSU6162和ACR16等1-苯基哌啶衍生物已被探索作为治疗精神分裂症和亨廷顿病等脑部疾病的潜在药物,因为它们具有稳定多巴胺的效果。这些化合物在体外对D2多巴胺受体显示出活性(Kara, Lin, Svensson, Johansson, & Strange, 2010)。

多巴胺自受体拮抗作用

带有不同取代基的(S)-苯基哌啶已被表征为多巴胺自受体拮抗剂。这些化合物在体内对多巴胺合成和周转显示出活性,而不会引起显著的低活性或猫病症状,表明其在中枢神经系统应用中具有潜力(Sonesson, Lin, Hansson, Waters, Svensson, Carlsson, Smith, & Wikström, 1994)。

化学结构研究

对N-苯基哌啶的分子结构和构象行为进行的研究为了解其化学性质和在合成化学中的潜在应用提供了见解,这对于理解其立体排斥和超共轭效应至关重要(Shlykov, Phien, Gao, & Weber, 2017)。

新型治疗药物的开发

针对类似良性前列腺增生(BPH)的疾病,研究已涉及使用从苯基哌啶衍生的苯基哌嗪侧链来开发新型α1a肾上腺素受体选择性拮抗剂。这项工作旨在消除可能引起安全问题的阿片受体激动剂代谢物(Lagu, Tian, Nagarathnam, Marzabadi, Wong, Miao, Zhang, Sun, Chiu, Fang, Forray, Chang, Ransom, Chen, O'Malley, Zhang, Vyas, & Gluchowski, 1999)。

安全和危害

未来方向

Piperidine derivatives, including 1-Phenylpiperidine, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .

属性

IUPAC Name |

1-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSKXGRDUPMXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063294 | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylpiperidine | |

CAS RN |

4096-20-2 | |

| Record name | N-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-phenylpiperidine?

A1: 1-Phenylpiperidine is a cyclic tertiary amine characterized by a piperidine ring (six-membered saturated heterocycle containing nitrogen) directly bonded to a phenyl group. Its molecular formula is C11H15N, and its molecular weight is 161.24 g/mol. [, ]

Q2: How does 1-phenylpiperidine react in the presence of strong oxidizing agents?

A2: Studies show that 1-phenylpiperidine can undergo dehydrogenation reactions when exposed to gamma radiation or peroxides like di-tert-butyl peroxide. This process leads to the formation of radical intermediates, which can subsequently undergo various reactions, including dimerization. For instance, reaction with t-butoxy radicals generates the radical coupling dimer 1,1'-diphenyldodecahydro-2,2'-biazepine. [, ]

Q3: Can 1-phenylpiperidine be used as a building block for more complex molecules?

A3: Yes, 1-phenylpiperidine can be employed in the synthesis of various heterocyclic compounds. For example, it serves as a starting material in the preparation of 2-[4-(1-phenylpiperidin-4-ylidene)cyclohexylidene]malononitrile (1) and 2-[4-(1-phenylpiperidin-4-yl)cyclohexylidene]malononitrile (2). These compounds exhibit interesting through-bond interactions between the electron-donating 1-phenylpiperidine moiety and the electron-accepting dicyanoethylene group. []

Q4: Is there any evidence of 1-phenylpiperidine being involved in charge-transfer processes?

A5: Yes, derivatives of 1-phenylpiperidine, like 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine, display intramolecular charge-transfer fluorescence. This behavior is influenced by the polarity and mobility of the surrounding solvent environment. In liquid solutions, the charge-transfer emission maximum is sensitive to solvent polarity, while in solid matrices, the relaxation of the excited state is primarily governed by matrix rigidity. []

Q5: Are there any applications of 1-phenylpiperidine derivatives in medicinal chemistry?

A6: While the provided research doesn't directly delve into specific biological activities, some studies utilize 1-phenylpiperidine as a building block in synthesizing potentially bioactive molecules. For example, it has been incorporated into 4-aryl-4H-chromene derivatives, which were subsequently evaluated for anti-proliferative activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)